Thiazol-2-ylmethanol hydrochloride
Overview
Description
Thiazol-2-ylmethanol hydrochloride is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in synthetic chemistry.
Mechanism of Action
Target of Action
Thiazol-2-ylmethanol hydrochloride, like other thiazole derivatives, is known to interact with a variety of biological targets . These targets include various enzymes, receptors, and biochemical pathways that are crucial for maintaining cellular functions . .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways . For instance, they can inhibit or activate enzymes, block or stimulate receptors, and modulate biochemical pathways . The specific mode of action of this compound would depend on its particular target and the nature of its interaction with that target.
Biochemical Pathways
Thiazole derivatives are known to affect a variety of biochemical pathways . They can activate or inhibit these pathways, leading to a range of downstream effects . .
Result of Action
Thiazole derivatives are known to have a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific effects of this compound would depend on its particular target and mode of action.
Biochemical Analysis
Biochemical Properties
Thiazol-2-ylmethanol hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, thiazole derivatives, including this compound, have been shown to exhibit antimicrobial, antifungal, and antitumor activities . These interactions often involve binding to specific active sites on enzymes or proteins, leading to inhibition or activation of their functions. The compound’s ability to form hydrogen bonds and other non-covalent interactions is crucial for its biochemical activity.
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives can modulate the activity of key signaling molecules, leading to altered cellular responses . In cancer cells, this compound has shown potential in inhibiting cell proliferation and inducing apoptosis . These effects are mediated through the regulation of gene expression and disruption of metabolic pathways essential for cell survival.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules at the molecular level. The compound can bind to enzymes, leading to inhibition or activation of their catalytic activities. For instance, thiazole derivatives have been reported to inhibit enzymes involved in DNA replication and repair, thereby exerting cytotoxic effects on cancer cells . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that thiazole derivatives can maintain their biological activity over extended periods, although some degradation may occur under certain conditions . Long-term exposure to this compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as antimicrobial or anticancer activity . Higher doses can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites with different biological activities . These metabolic transformations can influence the compound’s efficacy and toxicity. Additionally, this compound can affect metabolic flux and alter the levels of key metabolites in cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within specific tissues can influence its biological activity and therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. The compound can be targeted to particular organelles or compartments within cells, such as the nucleus or mitochondria . This localization is often mediated by targeting signals or post-translational modifications that direct the compound to its site of action. The subcellular distribution of this compound can significantly impact its activity and function.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thiazol-2-ylmethanol hydrochloride typically involves the reaction of thiazole with formaldehyde and hydrochloric acid. One common method is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides. The reaction conditions often require a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the formation of the thiazole ring.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and distillation to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Thiazol-2-ylmethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form thiazole-2-carboxylic acid.
Reduction: Reduction reactions can convert it to thiazol-2-ylmethanol.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the thiazole ring can be functionalized at different positions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products:
Oxidation: Thiazole-2-carboxylic acid.
Reduction: Thiazol-2-ylmethanol.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
Thiazol-2-ylmethanol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its role in developing new pharmaceuticals, particularly those targeting bacterial and fungal infections.
Industry: Utilized in the production of dyes, pesticides, and other industrial chemicals.
Comparison with Similar Compounds
Thiazol-2-ylmethanol hydrochloride can be compared with other thiazole derivatives such as:
Thiazole: The parent compound with a simple thiazole ring.
Thiazole-2-carboxylic acid: An oxidized form of thiazol-2-ylmethanol.
2-Aminothiazole: A derivative with an amino group at the 2-position.
Uniqueness: this compound is unique due to its specific functional group (methanol) attached to the thiazole ring, which imparts distinct chemical reactivity and biological activity compared to other thiazole derivatives.
Properties
IUPAC Name |
1,3-thiazol-2-ylmethanol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NOS.ClH/c6-3-4-5-1-2-7-4;/h1-2,6H,3H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWARKMZISOCHQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)CO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00607230 | |
Record name | (1,3-Thiazol-2-yl)methanol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00607230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23784-95-4 | |
Record name | (1,3-Thiazol-2-yl)methanol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00607230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.